1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate
Description
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a piperazine derivative characterized by:
- 1-O-benzyl and 2-O-methyl ester groups at the 1- and 2-positions of the piperazine ring.
- A 4-(2-hydroxyethyl) substituent at the 4-position, introducing a hydrophilic moiety.
- A six-membered piperazine ring, which confers conformational flexibility and hydrogen-bonding capabilities.
Its synthesis likely involves sequential protection/deprotection and substitution steps, as seen in analogous piperazine derivatives (e.g., tert-butyl-based intermediates in –3) .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-15(20)14-11-17(9-10-19)7-8-18(14)16(21)23-12-13-5-3-2-4-6-13/h2-6,14,19H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHXLHMFOJQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester groups would yield the corresponding alcohols.
Scientific Research Applications
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| Target Compound | Not explicitly provided | C₁₆H₂₀N₂O₆ | 1-O-benzyl, 2-O-methyl, 4-(2-hydroxyethyl) | Hydroxyethyl enhances hydrophilicity |
| (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | 1217598-28-1 | C₁₄H₁₈N₂O₄ | 1-O-benzyl, 2-O-methyl | Stereospecific (R-configuration) |
| 1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate | 126937-43-7 | C₁₄H₁₈N₂O₄ | 1-O-benzyl, 2-O-methyl | Lacks 4-substituent; simpler structure |
| 4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylate | 1353945-51-3 | C₁₆H₁₉ClN₂O₅ | 1-O-benzyl, 2-O-methyl, 4-(2-chloroacetyl) | Chloroacetyl introduces electrophilicity |
Key Observations:
- The chloroacetyl substituent in CAS 1353945-51-3 offers reactivity for further functionalization, contrasting with the inert hydroxyethyl group .
Piperidine and Pyrrolidine Analogs
Table 2: Heterocyclic Variants
| Compound Name | CAS Number | Core Structure | Substituents | Key Differences |
|---|---|---|---|---|
| Benzyl 2-methylpiperidine-1,2-dicarboxylate | 180609-56-7 | Piperidine | 1-O-benzyl, 2-O-methyl | Six-membered saturated ring (no N-N bond) |
| 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | 475504-31-5 | Pyrrolidine | 1-O-benzyl, 2-O-methyl, 4-hydroxy | Five-membered ring; shorter ring size |
Key Observations:
- Piperidine derivatives (e.g., CAS 180609-56-7) lack the piperazine’s N-N bond, reducing hydrogen-bonding capacity and altering conformational dynamics .
- Pyrrolidine analogs (e.g., CAS 475504-31-5) have a five-membered ring, which may restrict flexibility and modify steric interactions .
Functional Group Modifications
Table 3: Functional Group Impact
| Compound Name | Functional Group (Position 4) | Effect on Properties |
|---|---|---|
| Target Compound | 2-hydroxyethyl | Increases hydrophilicity; potential H-bonding |
| 4-(2-Chloro-acetyl)-piperazine derivative | Chloroacetyl | Electrophilic site for nucleophilic reactions |
| tert-Butyl ethyl piperazine-1,2-dicarboxylate | Ethyl | Hydrophobic; tert-butyl enhances stability |
Key Observations:
Biological Activity
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The compound can be described by its IUPAC name: This compound . Its molecular formula is , which indicates the presence of a piperazine ring, two carboxylate groups, and substituents that may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in two areas: neurological diseases and anticancer properties .
Neurological Activity
Research indicates that derivatives of piperazine compounds can act on muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The compound's structural features suggest it may act as a modulator for these receptors, potentially offering therapeutic benefits in cognitive deficits associated with these conditions .
Anticancer Properties
Recent studies have focused on the anticancer potential of piperazine derivatives. For instance, phenylpiperazine derivatives have shown significant cytotoxicity towards cancer cell lines while maintaining lower toxicity towards healthy cells. This selective cytotoxicity is crucial for developing safer anticancer agents .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various piperazine derivatives on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. The results indicated that certain derivatives significantly reduced the viability of MCF7 cells while showing minimal impact on MCF10A cells. This suggests a promising therapeutic window for piperazine derivatives in cancer treatment .
| Compound | Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|---|
| BS230 | MCF7 | 40% | 50 |
| BS230 | MCF10A | 24% | 50 |
| BS130 | MCF7 | 28% | 50 |
| BS130 | MCF10A | No significant change | 50 |
The mechanism by which these compounds exert their effects may involve interaction with DNA and topoisomerase II complexes, as suggested by molecular docking studies. These interactions can lead to disruption in DNA replication in cancer cells, thereby enhancing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
